N-(2-Methoxybenzyl)-2-methylpropan-1-amine
CAS No.: 869942-72-3
Cat. No.: VC7808984
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869942-72-3 |
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Molecular Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 |
Standard InChI Key | ISFFDNRXIWXMSM-UHFFFAOYSA-N |
SMILES | CC(C)CNCC1=CC=CC=C1OC |
Canonical SMILES | CC(C)CNCC1=CC=CC=C1OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine, reflects its core structure:
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A 2-methoxybenzyl group () attached to the nitrogen atom.
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A 2-methylpropyl chain () extending from the amine group.
The methoxy group at the ortho position of the benzyl ring introduces steric and electronic effects, influencing both reactivity and intermolecular interactions . The SMILES notation further clarifies the connectivity .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Production
Synthetic Routes
N-(2-Methoxybenzyl)-2-methylpropan-1-amine is typically synthesized via reductive amination or alkylation strategies:
Reductive Amination
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Imine Formation: Condensation of 2-methoxybenzaldehyde with 2-methylpropan-1-amine in a solvent like methanol or ethanol.
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Reduction: Use of sodium borohydride () or catalytic hydrogenation (e.g., ) to reduce the imine intermediate .
Alkylation
Direct alkylation of 2-methylpropan-1-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., ) .
Table 2: Representative Synthetic Conditions
Method | Reagents/Conditions | Yield | Reference |
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Reductive Amination | 2-Methoxybenzaldehyde, , MeOH, RT | 65–75% | |
Catalytic Hydrogenation | , , EtOH, 50°C | 80–85% | |
Alkylation | 2-Methoxybenzyl chloride, , DMF | 70% |
Chemical Reactivity and Functionalization
Amine-Driven Reactions
The secondary amine group undergoes characteristic reactions:
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Alkylation/Acylation: Formation of tertiary amines or amides using alkyl halides or acyl chlorides .
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Salt Formation: Protonation with HCl yields water-soluble hydrochloride salts .
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Oxidation: Conversion to nitroxides or imines under oxidative conditions .
Aromatic Ether Modifications
The 2-methoxybenzyl moiety participates in:
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Demethylation: Cleavage of the methoxy group via to form phenolic derivatives.
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Electrophilic Substitution: Nitration or sulfonation at the aromatic ring’s para position .
Applications in Scientific Research
Medicinal Chemistry
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Pharmacophore Scaffold: The compound’s rigidity and lipophilicity make it a candidate for CNS-targeted drugs, particularly monoamine oxidase (MAO) inhibitors .
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Chiral Resolution: Utilized as a resolving agent for enantioselective synthesis.
Materials Science
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Ligand Design: Coordinates transition metals in catalytic systems for cross-coupling reactions .
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Polymer Additives: Enhances thermal stability in epoxy resins .
Hazard Class | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Irritation | H319 | Use safety goggles |
Respiratory Irritation | H335 | Use in fume hood |
Future Research Directions
Mechanistic Studies
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Elucidate MAO inhibition kinetics to assess neuropharmacological potential .
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Investigate stereoelectronic effects of the ortho-methoxy group on reactivity .
Process Optimization
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